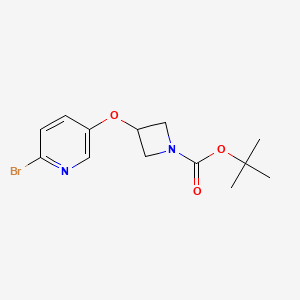

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDRMMHRSSNZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine, a key building block in contemporary medicinal chemistry. This document moves beyond a simple recitation of protocols, offering a detailed rationale for the selection of spectroscopic and spectrometric techniques. By integrating predicted data with established principles of chemical analysis, this guide serves as a self-validating framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure, connectivity, and purity of the target compound.

Introduction: The Significance of this compound in Drug Discovery

The azetidine motif is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to lead compounds. When incorporated into larger molecules, the rigid azetidine ring can also serve as a valuable scaffold for controlling molecular conformation. The title compound, tert-butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate, combines this desirable azetidine core with a 6-bromopyridine moiety, a versatile handle for further chemical elaboration through cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during synthesis and allows for its selective deprotection in subsequent synthetic steps.

Given its potential as a key intermediate in the synthesis of complex pharmaceutical agents, the unequivocal confirmation of its structure is of paramount importance. This guide will detail the analytical workflow for achieving this confirmation.

Predicted Physicochemical Properties and Synthesis Overview

A foundational understanding of the target molecule's properties is essential for designing appropriate analytical experiments.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate | [1] |

| CAS Number | 1146089-80-6 | [1][2] |

| Molecular Formula | C₁₃H₁₇BrN₂O₃ | [1][2] |

| Molecular Weight | 329.19 g/mol | [1] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

A plausible synthetic route involves a two-step process, which informs our expectations of the final structure and potential impurities.

Caption: Plausible synthetic workflow for this compound.

This synthetic approach suggests that the primary components of the final molecule are the Boc-protected azetidine and the 6-bromopyridine ring, linked by an ether bond. Potential process-related impurities could include unreacted starting materials or by-products from side reactions.

Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach to Structure Elucidation

A combination of analytical techniques is essential for a comprehensive and self-validating structure determination.

Caption: Integrated analytical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the solvent peak.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

2D NMR Experiments (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and establish connectivity, a suite of 2D NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

-

Based on the structure of this compound, the following proton signals are anticipated:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | d | 1H | Pyridine H-2 | Deshielded by the adjacent nitrogen and the ether linkage. |

| ~7.4 | dd | 1H | Pyridine H-4 | Influenced by both the bromine and the ether linkage. |

| ~7.3 | d | 1H | Pyridine H-5 | Coupled to the H-4 proton. |

| ~5.0 | m | 1H | Azetidine CH-O | The proton on the carbon bearing the ether linkage, expected to be a multiplet due to coupling with the adjacent CH₂ groups. |

| ~4.3 | m | 2H | Azetidine CH₂ (adjacent to N) | Protons on the carbons adjacent to the nitrogen of the azetidine ring. |

| ~4.0 | m | 2H | Azetidine CH₂ (adjacent to N) | Protons on the carbons adjacent to the nitrogen of the azetidine ring. |

| ~1.45 | s | 9H | Boc (tert-butyl) | A characteristic singlet for the nine equivalent protons of the tert-butyl group.[1] |

The interpretation of the azetidine proton signals as multiplets is due to the complex coupling patterns within the strained four-membered ring.

The expected carbon signals provide complementary information to the ¹H NMR data.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~160 | Pyridine C-6 (C-Br) | Carbon bearing the bromine atom, deshielded. |

| ~156 | Boc C=O | Carbonyl carbon of the Boc protecting group. |

| ~154 | Pyridine C-3 (C-O) | Carbon attached to the ether oxygen, significantly deshielded. |

| ~142 | Pyridine C-2 | Aromatic carbon adjacent to the nitrogen. |

| ~128 | Pyridine C-4 | Aromatic carbon. |

| ~115 | Pyridine C-5 | Aromatic carbon. |

| ~80 | Boc C (quaternary) | Quaternary carbon of the tert-butyl group. |

| ~65 | Azetidine C-O | Carbon of the azetidine ring attached to the ether oxygen. |

| ~55 | Azetidine CH₂ | Carbons of the azetidine ring adjacent to the nitrogen. |

| ~28.5 | Boc CH₃ | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions. ESI is particularly well-suited for polar molecules like the target compound.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

-

Data Interpretation: Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition.

For this compound (C₁₃H₁₇BrN₂O₃), the expected accurate mass of the protonated molecule [M+H]⁺ is approximately 330.0501 and 332.0480, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Key fragmentation pathways for Boc-protected amines often involve the loss of the Boc group or components thereof. Expected fragment ions would include:

-

Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺

-

Loss of the entire Boc group (100 Da): [M+H - C₅H₉O₂]⁺

-

Cleavage of the ether bond: This would generate fragments corresponding to the bromopyridinol and the Boc-azetidine moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyridine) |

| ~2980-2850 | C-H stretch | Aliphatic (azetidine, Boc) |

| ~1700 | C=O stretch | Carbonyl (Boc)[1] |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic ring (pyridine) |

| ~1250 | C-O stretch | Ether |

| ~1160 | C-N stretch | Azetidine |

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the Boc protecting group's carbonyl functionality.

Conclusion: A Unified Model of the Molecular Structure

The congruent data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the connectivity of the azetidine and bromopyridine rings. HRMS confirms the elemental composition and molecular weight, while IR spectroscopy verifies the presence of key functional groups. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for compounds intended for use in pharmaceutical research and development.

References

-

PubChem. tert-Butyl 3-bromoazetidine-1-carboxylate. [Link]

-

Lead Sciences. tert-Butyl 3-((6-bromopyridin-3-yl)oxy)azetidine-1-carboxylate. [Link]

Sources

commercial suppliers of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

An In-depth Technical Guide to 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, quality control, and strategic applications in the construction of complex molecular architectures. This document moves beyond a simple cataloging of facts to explain the underlying chemical principles and strategic considerations for its use in pharmaceutical research, grounded in authoritative references and field-proven insights.

Introduction: The Strategic Value of a Privileged Scaffold

In modern drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. Heterocyclic building blocks are the cornerstone of this endeavor, and this compound has emerged as a particularly valuable intermediate. Its structure is a masterful convergence of three critical components, each conferring a distinct advantage:

-

The Azetidine Ring: This strained, four-membered saturated heterocycle is a highly sought-after scaffold.[1] It serves as a "non-classical" bioisostere for more common rings like piperidine or pyrrolidine. Its constrained nature imparts a specific conformational rigidity to the final molecule, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the azetidine ring often improves physicochemical properties such as aqueous solubility while reducing lipophilicity, key factors in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

-

The 6-Bromopyridin-3-yl Moiety: The bromopyridine fragment is a versatile synthetic handle. The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amine substituents, enabling rapid analogue synthesis and structure-activity relationship (SAR) exploration.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection for the azetidine nitrogen under a wide range of reaction conditions, including the aforementioned cross-coupling reactions. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which allows for clean deprotection to reveal a secondary amine. This newly exposed nucleophilic site serves as a vector for subsequent functionalization, such as amide bond formation, reductive amination, or further alkylation, enabling the construction of complex, multi-component molecules.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is the foundation of successful and reproducible experimentation.

| Property | Value |

| CAS Number | 1146089-80-6 |

| Molecular Formula | C₁₃H₁₇BrN₂O₃ |

| Molecular Weight | 345.20 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Purity | >95% (as specified by most commercial suppliers) |

| Solubility | Soluble in dichloromethane (DCM), methanol (MeOH), dimethyl sulfoxide (DMSO) |

| Storage | Store in a cool, dry place away from light. Recommended storage at 2-8 °C. |

Synthesis Pathway and Core Mechanism

The most common and industrially scalable synthesis of this compound is achieved via a Williamson ether synthesis. This classical Sₙ2 reaction provides a reliable method for forming the critical aryl ether linkage.

Proposed Synthetic Pathway: The reaction proceeds by coupling tert-butyl 3-hydroxyazetidine-1-carboxylate with 6-bromo-3-hydroxypyridine (or a salt thereof) in the presence of a suitable base.

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Mechanistic Rationale:

-

Deprotonation: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 1-Boc-3-hydroxyazetidine, forming a more potent nucleophile, the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

-

Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bearing the hydroxyl group on the 6-bromo-3-hydroxypyridine ring (or more commonly, its more reactive counterpart where the hydroxyl is converted to a better leaving group, though direct displacement on an activated pyridine ring is also possible). In a more standard approach, the reaction would involve 2,5-dibromopyridine, where the C5 bromine is displaced by the alkoxide, or 6-bromopyridin-3-ol where the phenolic proton is removed by the base.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified, typically using column chromatography on silica gel to isolate the desired compound from unreacted starting materials and byproducts.

Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of the starting material is a non-negotiable aspect of reproducible research. A multi-pronged analytical approach is required for comprehensive validation.[]

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Expected Outcome: A major peak corresponding to the product with a purity level, calculated by area percentage, of ≥95%.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

-

Objective: To provide unambiguous confirmation of the chemical structure.

-

¹H NMR Spectroscopy:

-

Solvent: CDCl₃ or DMSO-d₆.

-

Expected Signals: Characteristic peaks for the Boc group (~1.4 ppm, 9H, singlet), the azetidine ring protons (multiplets), and the distinct aromatic protons of the bromopyridine ring. The chemical shifts and coupling constants will be unique to the structure.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 345.05 and 347.05, representing the characteristic isotopic pattern of a molecule containing one bromine atom.

-

Strategic Applications in Medicinal Chemistry Workflows

The true power of this building block lies in its utility for rapidly generating libraries of diverse compounds.

Caption: A generalized workflow for utilizing the building block in drug discovery.

Exemplary Workflow: Suzuki-Miyaura Coupling followed by Amide Bond Formation

-

Objective: Synthesize a novel bi-aryl azetidine amide derivative.

-

Step 1: Suzuki-Miyaura Coupling.

-

Combine this compound (1.0 eq), desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) in a solvent system like 1,4-dioxane/water.

-

Heat the mixture under an inert atmosphere (N₂ or Ar) until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up and purify by column chromatography to yield the Boc-protected bi-aryl intermediate.

-

-

Step 2: Boc Deprotection.

-

Dissolve the intermediate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the crude secondary amine salt.

-

-

Step 3: Amide Coupling.

-

Dissolve the amine salt from Step 2 in a suitable solvent like DMF or DCM.

-

Add a carboxylic acid (1.1 eq), a coupling agent such as HATU or HOBt/EDC (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir at room temperature until completion.

-

Purify the final product via preparative HPLC or column chromatography.

-

Commercial Availability

This building block is readily available from several fine chemical suppliers, facilitating its direct integration into research programs without the need for multi-step in-house synthesis.

| Supplier | Example Catalog Number | Purity (Typical) |

| eMolecules / Fisher Scientific | PI78440 (via Fisher) | >95% |

| AChemBlock | G-6278 (for a related bromoazetidine) | 97% |

| Various Custom Synthesis Labs | Varies | As per request |

Note: Catalog numbers and availability are subject to change. Researchers should verify with the specific supplier.[4][5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that embodies principles of modern medicinal chemistry. Its pre-installed handles for orthogonal chemical transformations—the bromopyridine for cross-coupling and the Boc-protected amine for subsequent functionalization—coupled with the beneficial properties of the azetidine core, make it an exceptionally powerful building block. By leveraging this intermediate, research teams can accelerate SAR studies, streamline the synthesis of complex molecules, and ultimately enhance the efficiency of their drug discovery pipelines.

References

-

National Institutes of Health (NIH). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

- Google Patents. Synthesis of azetidine derivatives.

-

ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eMolecules this compound | 1146089-80-6 | Fisher Scientific [fishersci.com]

- 5. 1-Boc-3-bromoazetidine 97% | CAS: 1064194-10-0 | AChemBlock [achemblock.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Bromopyridinyl Ether Compounds

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of bromopyridinyl ether compounds in therapeutic research. With a focus on their application as kinase inhibitors and G-protein coupled receptor (GPCR) modulators, this document provides a comprehensive overview of their synthesis, biological evaluation, and future prospects. As a senior application scientist, the following guide is structured to provide not only technical accuracy but also field-proven insights into the practical application of this promising class of molecules.

Introduction: The Bromopyridinyl Ether Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds and participate in pi-stacking interactions makes it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom and an ether linkage to this core creates the bromopyridinyl ether scaffold, a structure with unique physicochemical properties that offer several advantages in drug design. The bromine atom can act as a halogen bond donor, providing an additional point of interaction with target proteins, while the ether linkage offers conformational flexibility and can be strategically modified to fine-tune the compound's properties. This guide will explore the potential of this scaffold in two critical areas of drug discovery: kinase inhibition and GPCR modulation.

Synthesis of Bromopyridinyl Ether Compounds: Building the Core Scaffold

The synthesis of bromopyridinyl ether compounds can be approached through several established synthetic routes. A common strategy involves the coupling of a brominated pyridine derivative with a suitable alcohol or phenol.

Synthesis of Bromopyridine Precursors

The starting point for many syntheses is a brominated pyridine. For instance, 2-bromopyridine can be synthesized from 2-aminopyridine through a diazotization-bromination reaction.[2] This process typically involves the use of hydrobromic acid, bromine, and a diazotizing agent.[2]

Formation of the Ether Linkage

Two primary methods for forming the aryl ether bond are the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[3][4] While effective, traditional Ullmann conditions often require high temperatures.[4]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N and C-O bonds.[5][6] It often proceeds under milder conditions than the Ullmann condensation and has a broad substrate scope.

The choice of synthetic route will depend on the specific substitution patterns desired on both the pyridine and the ether-linked moiety.

Bromopyridinyl Ethers as Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Kinase inhibitors have emerged as a major class of targeted therapeutics.[8] The bromopyridinyl ether scaffold has shown promise in the development of novel kinase inhibitors.

Case Study: 2-Phenoxypyridines as JNK Inhibitors

Structure-Activity Relationship (SAR)

The SAR studies of 2-phenoxypyridine JNK inhibitors revealed several key insights that can be extrapolated to the design of bromopyridinyl ether analogs. Optimization of the scaffold led to the discovery of several potent compounds with good in vivo profiles.[9] The substitution pattern on both the pyridine and the phenoxy rings would be critical for achieving high potency and selectivity. The bromine atom on the pyridine ring could be strategically positioned to interact with specific residues in the kinase ATP-binding pocket.

Experimental Workflow: Kinase Inhibition Assay

The evaluation of novel kinase inhibitors typically involves in vitro enzymatic assays to determine their potency. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[8][10]

Diagram of a General Kinase Inhibition Workflow:

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Detailed Protocol: ADP-Glo™ Kinase Assay [8][10]

-

Compound Preparation: Prepare a serial dilution of the bromopyridinyl ether compound in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, a suitable substrate, and ATP to a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

-

Add the diluted compound to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Bromopyridinyl Ethers as GPCR Modulators: A New Frontier

G-protein coupled receptors are the largest family of transmembrane proteins and are the targets of a significant portion of currently marketed drugs.[11] They play a crucial role in a wide range of physiological processes, making them attractive targets for therapeutic intervention. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function.[12]

While specific examples of bromopyridinyl ether compounds as GPCR modulators with extensive published data are still emerging, the structural features of this scaffold make it a promising candidate for the development of such agents. The ability to introduce diverse substituents via the ether linkage allows for the exploration of a wide chemical space to identify molecules that can selectively interact with allosteric binding pockets on GPCRs.

Experimental Workflow: GPCR Functional Assay

A common method to assess the activity of a compound on a GPCR is to measure its effect on downstream signaling events, such as changes in intracellular calcium concentration.

Diagram of a GPCR Calcium Flux Assay Workflow:

Caption: A typical workflow for a GPCR calcium flux assay.

Detailed Protocol: Calcium Flux Assay [13][14]

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest in a 96-well or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This often involves an incubation period at 37°C.[14]

-

-

Compound Addition:

-

Prepare serial dilutions of the bromopyridinyl ether compound.

-

Add the diluted compound to the cell plate.

-

-

Agonist Stimulation (for antagonist screening):

-

If screening for antagonists, add a known agonist of the GPCR to the wells after a pre-incubation period with the test compound.

-

-

Signal Detection:

-

Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

For agonists, calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

For antagonists, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the response to the agonist.

-

Data Presentation and Interpretation

The quantitative data generated from kinase and GPCR assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example Data for a Hypothetical Bromopyridinyl Ether Kinase Inhibitor

| Compound ID | Target Kinase | IC50 (nM) |

| BPE-001 | JNK1 | 15 |

| BPE-002 | JNK1 | 5 |

| BPE-003 | p38α | >10,000 |

Table 2: Example Data for a Hypothetical Bromopyridinyl Ether GPCR Modulator

| Compound ID | Target GPCR | Assay Type | EC50/IC50 (nM) |

| BPE-101 | CCR5 | Antagonist | 25 |

| BPE-102 | CCR5 | Antagonist | 8 |

| BPE-103 | CXCR4 | Antagonist | >10,000 |

Future Directions and Conclusion

Bromopyridinyl ether compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their unique structural features and synthetic accessibility make them attractive candidates for targeting a wide range of biological targets, including kinases and GPCRs. The insights gained from closely related compound classes, such as the 2-phenoxypyridine JNK inhibitors, provide a strong rationale for the continued exploration of bromopyridinyl ethers.

Future research in this area should focus on the synthesis and evaluation of diverse libraries of bromopyridinyl ether compounds to establish comprehensive structure-activity relationships for various kinase and GPCR targets. The application of advanced screening technologies and structural biology will be crucial in elucidating the molecular mechanisms of action of these compounds and in guiding the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The in-depth technical guidance provided in this document is intended to empower researchers to unlock the full therapeutic potential of this exciting class of molecules.

References

- Process for making 2-bromopyridine. US4291165A.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. 2021-08-12.

- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.

- GPCR Allosteric Modul

- Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed.

- GPCR Allosteric Modulator Discovery.

- GSK3β Kinase Assay.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether deriv

- Imidazopyrazine tyrosine kinase inhibitors. US7459554B2.

- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. 2013-06-20.

- P

- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C

- Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.

- Kinase assays. BMG LABTECH. 2020-09-01.

- Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. 2025-02-20.

- A molecular perspective for the use of type IV tyrosine kinase inhibitors as anticancer therapeutics. PubMed. 2021-12-14.

- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi

- Development of allosteric modulators of GPCRs for tre

- AMORPHOUS KINASE INHIBITOR FORMULATIONS AND METHODS OF USE THEREOF.

- Synthesis and bioactivity of sphingosine kinase inhibitors and their novel aspirinyl conjugated analogs.

- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.

- Calcium Flux Assay Protocol.

- Discovery of GPCR ligands for probing signal transduction p

- Kinase Assay Kit. Sigma-Aldrich.

- G protein coupled receptor (gpcr) agonists and antagonists and methods of activating and inhibiting gpcr using the same. EP1278777A2.

- Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Cell-based Assays for GPCR Activity. Biocompare. 2013-10-03.

- G-protein-coupled receptor regulators and methods of use thereof. WO2023064768A1.

- The synthesis and biological activity of substituted 2,6-diaminopyridines.

- Buchwald–Hartwig amin

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 3. US20120136137A1 - Method and composition for crystallizing G protein-coupled receptors - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US20250099438A1 - Small molecule inhibitors of gpcr gpr68 and related receptors for treating cancer, glioblastoma, and other indications - Google Patents [patents.google.com]

- 6. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. GPCR Allosteric Modulator Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]

Methodological & Application

Synthesis Protocol for 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Boc-3-((6-bromopyridin-3-yl)oxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around the robust and reliable Mitsunobu reaction, which facilitates the formation of the key ether linkage. This guide offers detailed experimental procedures, purification techniques, characterization data, and essential safety considerations, designed to enable researchers to successfully synthesize this compound for their research and development endeavors.

Introduction

The azetidine motif is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to bioactive molecules.[1] Specifically, functionalized azetidines are key components in a range of therapeutic agents.[2] The target molecule, this compound, incorporates both the desirable azetidine core and a functionalized bromopyridine moiety, making it a versatile intermediate for the synthesis of more complex molecules through subsequent cross-coupling reactions. This document details a reliable synthetic protocol for its preparation, leveraging the Mitsunobu reaction for the key carbon-oxygen bond formation.

Reaction Scheme

The synthesis of this compound is achieved via a Mitsunobu reaction between 1-Boc-3-hydroxyazetidine and 6-bromo-3-hydroxypyridine.

Sources

Application Notes and Protocols for the Suzuki Coupling of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Introduction: The Strategic Importance of Azetidine-Containing Biaryl Ethers in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the azetidine moiety has emerged as a "privileged motif," prized for its ability to impart metabolic stability, improve aqueous solubility, and provide a rigid, three-dimensional exit vector for further molecular elaboration.[1][2] When incorporated into a biaryl ether framework—a common feature in a multitude of targeted therapeutics—the resulting structures are of profound interest to drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine . This versatile building block serves as a gateway to a diverse array of novel chemical entities, particularly for the synthesis of inhibitors of protein kinases and other enzyme targets implicated in oncology and inflammatory diseases.[3] The protocols and insights presented herein are designed to empower researchers to confidently and efficiently utilize this valuable intermediate in their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[4][5] The reaction couples an organohalide (in this case, our bromopyridine derivative) with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[6]

The catalytic cycle, illustrated below, proceeds through three fundamental steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the pyridyl substrate, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

-

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid.[7]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be necessary for particularly challenging substrates.

Materials and Reagents

-

This compound (1.0 eq.)

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME, often with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a Schlenk flask or reaction vial

-

Magnetic stirrer and heating block or oil bath

-

Thin Layer Chromatography (TLC) plates and appropriate visualization method

-

Standard work-up and purification supplies (e.g., Celite®, ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Reaction Setup and Execution

Figure 2. A generalized workflow for the Suzuki coupling protocol.

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the chosen base.

-

Inerting the System: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can lead to the deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst. For air-sensitive pre-catalysts, this should be done in a glovebox or with careful handling under an inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (the bromopyridine) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. If emulsions form, a filtration through a pad of Celite® can be beneficial. Separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, base, and solvent system can significantly impact the reaction outcome. The following table provides a set of recommended starting conditions for various types of boronic acids, based on established methodologies for similar heteroaromatic substrates.[2][6]

| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) | Typical Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 80-90% |

| 3 | 3-Fluorophenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ (3.0) | Dioxane | 100 | 75-85% |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 70-85% |

Note: Yields are illustrative and based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction scale.

Troubleshooting and Field-Proven Insights

-

Low or No Conversion:

-

Cause: Inactive catalyst.

-

Solution: Ensure the reaction was set up under strictly anaerobic conditions. Use a freshly opened bottle of catalyst or a more robust pre-catalyst. The choice of ligand is also crucial; for heteroaromatic couplings, electron-rich and bulky phosphine ligands like XPhos or SPhos can be highly effective.

-

Cause: Ineffective base or solvent.

-

Solution: For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure solvents are anhydrous and properly degassed.

-

-

Formation of Side Products (e.g., Protodeborylation):

-

Cause: The boronic acid is degrading faster than it is coupling.

-

Solution: This can be exacerbated by prolonged reaction times or excessive heat. Try a slightly lower temperature or a more active catalyst to shorten the reaction time. Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can sometimes mitigate this issue.

-

-

Homocoupling of the Boronic Acid:

-

Cause: This side reaction is often promoted by the presence of oxygen.

-

Solution: Rigorous degassing of solvents and maintaining a positive pressure of inert gas throughout the reaction is critical.

-

-

Difficulty in Purification:

-

Cause: Residual palladium or tin (if using Stille coupling as an alternative).

-

Solution: After the aqueous workup, washing the organic layer with an aqueous solution of KF or passing the crude material through a plug of silica with a suitable solvent can help remove some impurities before final chromatography.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile transformation that opens the door to a wide range of novel, medicinally relevant biaryl ethers. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably synthesize these valuable compounds. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important reaction in drug discovery and development programs.

References

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

-

ResearchGate. (2025). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

-

PubMed. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2016). Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate. [Link]

-

ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. [Link]

-

MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

-

ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

-

National Institutes of Health. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

-

MDPI. (2023). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Pharmaceuticals. [Link]

-

De Filippis, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

Sources

- 1. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine in PROTAC Linker Synthesis

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules consist of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[4][5]

While the choice of ligands determines the targeting specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and vectoral properties are critical determinants of a PROTAC's overall performance, profoundly influencing the stability of the ternary complex, cell permeability, solubility, and pharmacokinetic (PK) properties.[3][6] The rational design of linkers—a practice often termed "linkerology"—is therefore a pivotal aspect of developing potent and drug-like PROTACs.[7]

This guide details the application of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine , a versatile and strategically designed building block for the synthesis of advanced PROTAC linkers. We will explore the underlying chemical principles, provide detailed experimental protocols for its incorporation, and offer expert insights into its advantages.

Caption: General structure of a PROTAC molecule.

Strategic Rationale: The Azetidine and Pyridine Advantage

The structure of this compound is not accidental; it combines two highly valuable motifs for modern linker design: a rigid, saturated azetidine ring and a polar, aromatic pyridine ring.

2.1 The Azetidine Moiety: Controlled Rigidity and Improved Physicochemical Properties

The four-membered azetidine ring serves as a bioisostere for more common piperidine or piperazine rings but with distinct advantages.[6][8]

-

Vectorial Control: Its constrained, three-dimensional structure provides a rigid scaffold that reduces the conformational flexibility of the linker. This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.[1]

-

Improved Solubility: As a saturated heterocycle, it can improve the aqueous solubility of the final PROTAC molecule, a common challenge for these high molecular weight compounds.[3]

-

Synthetic Handle: The Boc-protected secondary amine provides a stable, orthogonal handle for subsequent chemical modifications, allowing for modular and convergent synthetic strategies.[7]

2.2 The Pyridyl Group: Polarity and a Versatile Chemical Hub

The 6-bromopyridine fragment offers both structural and chemical benefits.

-

Enhanced Pharmacokinetics: The introduction of polar, aromatic groups like pyridine has been shown to improve solubility and overall pharmacokinetic profiles compared to purely aliphatic (e.g., PEG or alkyl) linkers.[4][9]

-

Rigidity and Interaction: The planar pyridine ring adds rigidity and can participate in favorable π-stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[9]

-

Reactive Handle: The bromine atom is a prime functional group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the covalent attachment of the POI ligand or other linker components with high efficiency and selectivity.[10]

Synthetic Workflow and Experimental Protocols

The utility of This compound lies in its capacity for sequential, orthogonal functionalization. The general workflow involves (1) functionalizing the bromopyridine, (2) deprotecting the azetidine nitrogen, and (3) functionalizing the resulting amine.

Caption: Sequential functionalization workflow.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Bromopyridine Moiety

This protocol describes the coupling of the bromopyridine with a generic POI ligand appended with a boronic acid or pinacol boronate (pin) ester. This reaction is a robust and widely used method for forming C-C bonds.

Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of palladium catalysts and boronic acid derivatives. Pd(dppf)Cl2 is a reliable catalyst for coupling with heteroaryl halides due to the electron-rich and bulky nature of the dppf ligand, which promotes both oxidative addition and reductive elimination steps. An aqueous base and a dioxane/water solvent system are standard conditions that facilitate the transmetalation step and ensure solubility of all components.

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| This compound | 359.23 | 100 | 0.278 | 1.0 |

| POI-Ligand-B(pin) | Varies | Varies | 0.334 | 1.2 |

| Pd(dppf)Cl2 | 731.73 | 20.4 | 0.028 | 0.1 |

| Potassium Carbonate (K2CO3) | 138.21 | 115 | 0.834 | 3.0 |

| 1,4-Dioxane | - | 4 mL | - | - |

| Water (degassed) | - | 1 mL | - | - |

Step-by-Step Methodology:

-

Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (100 mg, 0.278 mmol), the POI-Ligand-B(pin) (0.334 mmol), Pd(dppf)Cl2 (20.4 mg, 0.028 mmol), and K2CO3 (115 mg, 0.834 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

-

Degassing: Seal the vial and sparge the mixture with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the coupled product (Intermediate 1).

Protocol 2: Acid-Mediated Boc Deprotection

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen, revealing the secondary amine necessary for the next coupling step.

Rationale: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for Boc deprotection.[11][12] The reaction is typically fast and clean, proceeding at room temperature. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which fragments into isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine as a TFA salt.[12]

| Reagent | M.W. ( g/mol ) | Amount | Mmol (of SM) | Equivalents |

| Intermediate 1 (from Protocol 1) | Varies | 100 mg | Varies | 1.0 |

| Dichloromethane (DCM) | - | 5 mL | - | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 1 mL | - | ~20% v/v |

Step-by-Step Methodology:

-

Setup: Dissolve Intermediate 1 (e.g., 100 mg) in dichloromethane (5 mL) in a round-bottom flask with a stir bar.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (1 mL) dropwise. Caution: Gas evolution (CO2) will occur.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the deprotected amine as its TFA salt (Intermediate 2).

-

Neutralization (Optional but Recommended): For the next step, the free base is often required. Dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, dry over Na2SO4, and concentrate to yield the free amine. Alternatively, the TFA salt can be used directly in the subsequent amide coupling by adding a sufficient excess of a non-nucleophilic base (e.g., DIPEA).

Protocol 3: Amide Bond Formation with an E3 Ligase Ligand

This final step connects the linker to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) that has a carboxylic acid handle.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[13] It rapidly activates the carboxylic acid to form a reactive ester, which is then readily displaced by the nucleophilic azetidine amine. A hindered organic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction without interfering with the coupling partners. DMF is an excellent polar aprotic solvent for this transformation.

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| Intermediate 2 (free amine) | Varies | 100 | Varies | 1.0 |

| E3-Ligand-COOH | Varies | Varies | 1.1 eq. | 1.1 |

| HATU | 380.23 | 1.5 eq. | 1.5 | 1.5 |

| DIPEA | 129.24 | 3.0 eq. | 3.0 | 3.0 |

| N,N-Dimethylformamide (DMF, anhydrous) | - | 5 mL | - | - |

Step-by-Step Methodology:

-

Setup: To a solution of the E3-Ligand-COOH (1.1 eq) in anhydrous DMF (3 mL) in a round-bottom flask, add HATU (1.5 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of Intermediate 2 (1.0 eq) in anhydrous DMF (2 mL) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate (30 mL) and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (3x 15 mL) to remove DMF, followed by saturated aqueous NaHCO3 (15 mL), and finally brine (15 mL).

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the final PROTAC molecule by flash column chromatography or preparative HPLC to yield the desired product.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1159-1171. [Link]

-

Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA, 76(4), 341-345. [Link]

-

Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]

-

Xie, H., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(18), 4278. [Link]

-

Mako, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 987. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Evaluation of different coupling protocols. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

-

Organic Syntheses. (n.d.). L-Proline. Organic Syntheses. [Link]

-

Sun, X., et al. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 6(1), 309. [Link]

-

Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Princeton University. [Link]

-

ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

-

Royal Society of Chemistry. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

ChemRxiv. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. Cambridge Open Engage. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Linkers for Linkerology - Enamine [enamine.net]

- 8. precisepeg.com [precisepeg.com]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]

palladium-catalyzed cross-coupling with 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound. This key building block, incorporating both the privileged azetidine and pyridine motifs, is of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond simple procedural lists to explain the fundamental principles and rationale behind experimental design, empowering scientists to not only replicate but also adapt and troubleshoot these critical synthetic transformations. We will explore a range of powerful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and cyanation reactions, providing field-tested protocols and insights for each.

Introduction: The Strategic Value of the Azetidinyl-Pyridyl Ether Scaffold

The fusion of a 3-oxy-azetidine ring with a pyridyl system creates a molecular scaffold with significant potential in drug discovery. Azetidines, as strained four-membered rings, offer a unique three-dimensional exit vector from the more planar pyridine core, a desirable trait for exploring chemical space and improving physicochemical properties. The pyridine ring itself is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

The specific substrate, this compound, is an ideal precursor for library synthesis. The Boc-protecting group ensures stability and solubility, while the bromo-substituent on the electron-deficient pyridine ring serves as a versatile handle for diversification via palladium-catalyzed cross-coupling.[1] These reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions.[2][3]

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and troubleshooting.[4] The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5] While specific intermediates vary, the cycle universally comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][8]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[7]

-

Reductive Elimination: The two organic fragments coupled on the palladium center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Caption: Generalized Palladium Cross-Coupling Cycle.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the stability and low toxicity of the organoboron reagents.[6][8][9] It is an exceptionally powerful tool for creating biaryl linkages or introducing alkyl and vinyl groups.

Scientific Rationale

-

Catalyst/Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a separate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[10] For heteroaryl halides like our substrate, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[2][11] These ligands promote the oxidative addition step and stabilize the catalytic species.

-

Base Selection: A base is essential for the transmetalation step.[8] It activates the organoboron species to form a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact reaction efficiency and should be screened for optimal results.[12]

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is common. Water aids in dissolving the inorganic base and facilitating the formation of the boronate species.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Caption: Experimental workflow for a typical cross-coupling reaction.

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (0.02-0.05 equiv)

-

SPhos (0.04-0.10 equiv)

-

K₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

-

Procedure:

-

To a flame-dried reaction vial, add this compound, phenylboronic acid, and K₂CO₃.

-

In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the dioxane. Add this catalyst/ligand solution to the reaction vial.

-

Add the 1,4-dioxane and water solvent mixture.

-

Seal the vial and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

-

Place the vial in a preheated heating block at 90-100 °C.

-

Stir the reaction for 2-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired product.

-

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 80-92% |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 85 | 70-85% |

| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 75-88% |

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[13] This reaction is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Scientific Rationale

-

Catalyst/Ligand Selection: This reaction class is highly dependent on the use of bulky, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Hartwig groups are specifically designed to facilitate the challenging reductive elimination step that forms the C-N bond. The choice of ligand is often substrate-dependent.

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ are generally ineffective.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary, as the strong bases used are water-sensitive.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2-1.5 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

RuPhos (0.04 equiv)

-

NaOt-Bu (1.5-2.0 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

Glovebox Recommended: Add NaOt-Bu, Pd₂(dba)₃, and RuPhos to a flame-dried vial inside a glovebox.

-

Add the this compound and anhydrous toluene.

-

Finally, add the morpholine.

-

Seal the vial, remove from the glovebox, and place in a preheated heating block at 100-110 °C.

-

Stir for 4-24 hours, monitoring progress by LC-MS.

-

Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by silica gel chromatography.

-

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable as rigid linkers in drug design and as precursors for other functional groups. The reaction couples an aryl halide with a terminal alkyne.

Scientific Rationale

-

Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the transmetalation step. Copper-free conditions have also been developed, which can be advantageous for sensitive substrates.[14]

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as the solvent.

-

Solvent: Anhydrous THF, DMF, or the amine base itself can be used as the solvent.

Protocol: Sonogashira Coupling with Phenylacetylene

-

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2-1.5 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv)

-

CuI (0.05 equiv)

-

Triethylamine (Et₃N)

-

-

Procedure:

-

To a flame-dried vial, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous triethylamine as the solvent.

-

Degas the mixture with a stream of nitrogen for 10 minutes.

-

Add the phenylacetylene via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours.[15]

-

Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by silica gel chromatography.

-

Additional Cross-Coupling Methodologies

Stille Coupling

The Stille reaction couples the substrate with an organostannane (R-SnBu₃).[16] It is known for its tolerance of a wide variety of functional groups and the use of neutral reaction conditions.[17] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[16]

-

Typical Conditions: Pd(PPh₃)₄ (5 mol%), LiCl (3 equiv), in anhydrous dioxane or DMF, heated to 80-100 °C.[18]

Palladium-Catalyzed Cyanation